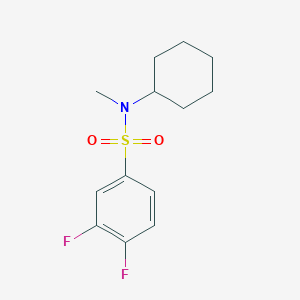![molecular formula C12H17N2O7P B5083961 [Diethoxyphosphoryl-(4-nitrophenyl)methyl] carbamate](/img/structure/B5083961.png)
[Diethoxyphosphoryl-(4-nitrophenyl)methyl] carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Diethoxyphosphoryl-(4-nitrophenyl)methyl] carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a diethoxyphosphoryl group, a nitrophenyl group, and a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Diethoxyphosphoryl-(4-nitrophenyl)methyl] carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrophenylchloroformate with diethoxyphosphoryl methylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at a temperature range of 10-40°C with constant stirring for 1-2 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
[Diethoxyphosphoryl-(4-nitrophenyl)methyl] carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Bases like triethylamine and solvents like tetrahydrofuran are commonly used.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
[Diethoxyphosphoryl-(4-nitrophenyl)methyl] carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of various organic compounds, including pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of [Diethoxyphosphoryl-(4-nitrophenyl)methyl] carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate compounds, which are known to inhibit acetylcholinesterase, an enzyme involved in neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (4-nitrophenyl)carbamate: Similar structure but with a methyl group instead of a diethoxyphosphoryl group.
Diethyl (4-nitrobenzyl)phosphonate: Contains a phosphonate group instead of a carbamate group.
Uniqueness
[Diethoxyphosphoryl-(4-nitrophenyl)methyl] carbamate is unique due to the presence of both diethoxyphosphoryl and carbamate groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
[diethoxyphosphoryl-(4-nitrophenyl)methyl] carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N2O7P/c1-3-19-22(18,20-4-2)11(21-12(13)15)9-5-7-10(8-6-9)14(16)17/h5-8,11H,3-4H2,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUCIFQBAURMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N2O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
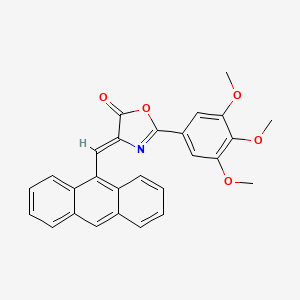
![N-[1-(4-tert-butylbenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5083882.png)
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B5083889.png)
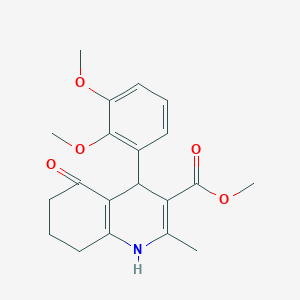
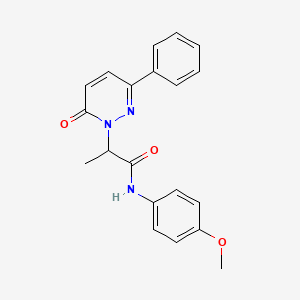
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5083930.png)
![Methyl 2-[(6-{[4-(dimethylamino)-6-(pyrrolidin-1-YL)-1,3,5-triazin-2-YL]oxy}pyridazin-3-YL)oxy]acetate](/img/structure/B5083938.png)
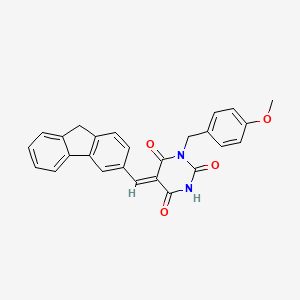
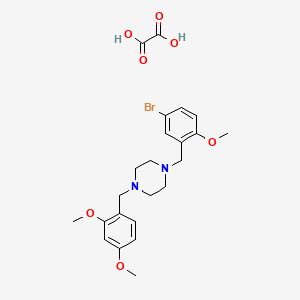
![1-{[(3-BROMOPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5083968.png)
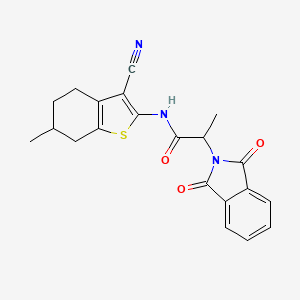
![5-{5-bromo-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5083984.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N-butyl-N~2~-ethylglycinamide](/img/structure/B5083988.png)
